1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring, an acetyl group, and a 1,2,4-oxadiazole moiety, which contributes to its potential biological activities. The molecular formula for this compound is , and its molecular weight is approximately 290.32 g/mol.
The compound has been studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structure suggests potential interactions with biological targets, making it a subject of interest in drug discovery.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen-containing rings. It is primarily synthesized for research and pharmaceutical applications. The synthesis methods and biological evaluations are documented in various scientific literature and patent filings, indicating its relevance in medicinal chemistry.
The synthesis of 1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide typically involves several key steps:
The detailed reaction pathways can vary based on starting materials and specific conditions used during synthesis.
The molecular structure of 1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C14H18N4O3/c1-9(17)13(20)15-11(19)7-10(8-18)12(15)14(16)21/h7-8H,1H3,(H,20,21)
CC(=O)N(Cc1noc(=N)c1C(=O)N2CCCCC2)C(=O)N
The structural formula indicates the presence of multiple functional groups that may influence its reactivity and biological activity.
The chemical reactivity of 1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide includes:
These reactions are crucial for modifying the compound's properties or synthesizing related derivatives.
The mechanism of action for 1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is not fully elucidated but is hypothesized based on its structural features:
Experimental studies are necessary to confirm these hypotheses regarding its pharmacodynamics.
The physical properties include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound's purity and structural integrity.
1-acetyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has potential applications in:
This compound represents a significant area of interest for researchers focusing on drug discovery and development due to its unique structure and potential biological activities.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: